Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which share a similar core structure but differ in their substituents. Examples include:
- Methyl 8-aryl-6-methyl-9-oxo-8,9-dihydro-5
- Triazole-pyrimidine hybrids
Uniqueness
What sets Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C20H21N3O3S/c1-4-5-11-22-15(19(25)26-3)12-16(24)17-13(2)23(20(27)21-18(17)22)14-9-7-6-8-10-14/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
KYYQMKLODQAOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=O)C2=C(N(C(=S)N=C21)C3=CC=CC=C3)C)C(=O)OC |
Origin of Product |
United States |
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